Technical Guide: Metabolic Flux Analysis Using KIC-13C5 Sodium Salt
Technical Guide: Metabolic Flux Analysis Using KIC-13C5 Sodium Salt
This guide outlines the technical application of Sodium
Executive Summary
Sodium
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The Reciprocal Pool Proxy: Plasma KIC enrichment is the gold-standard proxy for intracellular Leucine enrichment, which is the true precursor pool for protein synthesis. This overcomes the "precursor pool assumption" error inherent in using plasma Leucine enrichment.
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BCAA Carbon Tracing: Unlike [1-13C] tracers which lose their label to CO2 during decarboxylation, the 13C5 labeling pattern (typically on the isobutyl carbon skeleton) is retained downstream of the Branched-Chain
-Ketoacid Dehydrogenase (BCKDH) complex, allowing quantification of BCAA flux into the TCA cycle and lipogenic pathways.
Mechanistic Basis: The Reciprocal Pool Model
The accuracy of protein turnover measurements depends on knowing the isotopic enrichment of the amino acid tRNA pool. Direct measurement of tRNA enrichment is technically difficult. The Reciprocal Pool Model posits that intracellular Leucine is rapidly transaminated to KIC. Because this reaction is near-equilibrium and KIC is transported rapidly across the cell membrane, plasma KIC enrichment equilibrates with intracellular Leucine enrichment .
Pathway Visualization
The following diagram illustrates the kinetic relationship between Leucine, KIC, and the metabolic fate of the 13C5 label.
Caption: The Reciprocal Pool Model. Plasma KIC (Blue) equilibrates with Intracellular KIC, providing a direct readout of Intracellular Leucine (Green) enrichment, bypassing the dilution seen in Plasma Leucine.
Chemical Properties & Preparation
| Property | Specification |
| Compound Name | Sodium |
| Chemical Formula | |
| Label Position | Typically carbons 2, 3, 4, 5, 5' (Isobutyl backbone) or U-13C depending on synthesis.[1] |
| Molecular Weight | ~157.13 g/mol (vs 152.12 unlabeled) |
| Solubility | Water-soluble (Sodium salt). Stable in sterile saline. |
| Storage | -20°C, desiccated. Avoid repeated freeze-thaw cycles. |
Infusate Preparation:
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Dissolve KIC-13C5 sodium salt in sterile 0.9% saline to a concentration of 10–20 mg/mL .
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Pass through a 0.22 µm filter into a sterile vial.
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Test for pyrogenicity and sterility if intended for human use.
Experimental Protocol: Primed Constant Infusion
This protocol describes the use of KIC-13C5 to measure Whole Body Protein Turnover and Leucine Oxidation.
Phase 1: Tracer Administration
To achieve isotopic steady state rapidly, a priming dose is required.
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Prime Dose: 4.0 µmol/kg (Bolus IV)
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Constant Infusion: 4.0 µmol/kg/h
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Duration: 180–240 minutes (Steady state usually achieved by 120 min).
Note: If using [13C5]Leucine as the tracer to measure KIC-13C5 enrichment, the infusion rate is typically 1.0 mg/kg prime and 1.0 mg/kg/h infusion.
Phase 2: Sampling
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Blood: Collect 3–4 samples (2 mL each) at 10-20 minute intervals during the steady-state plateau (e.g., t=150, 170, 190 min).
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Processing: Centrifuge immediately at 4°C, 3000g for 10 min. Store plasma at -80°C.
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Tissue (Optional): Biopsies (e.g., vastus lateralis) can be taken at the start and end of the steady state to measure protein-bound enrichment (
).
Phase 3: Analytical Workflow (GC-MS)
KIC is a keto-acid and requires derivatization to be volatile for GC-MS analysis.[2] The Quinoxalinol-TMS method is preferred for high specificity.
Caption: Analytical workflow for converting plasma KIC into a volatile Quinoxalinol-TMS derivative for Mass Spectrometry.
Step-by-Step Derivatization:
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Protein Precipitation: Add 20 µL 50% Sulfosalicylic acid (SSA) to 200 µL plasma. Vortex and centrifuge.
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Quinoxalinol Formation: Add 100 µL of 4% o-phenylenediamine (in 4N HCl) to the supernatant. Heat at 90°C for 60 minutes . This converts the
-keto acid (KIC) into a quinoxalinol ring. -
Extraction: Extract twice with ethyl acetate. Dry under nitrogen gas.
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Silylation: Add 50 µL BSTFA + 1% TMCS (or MTBSTFA for TBDMS derivative). Heat at 60°C for 30 minutes.
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GC-MS Settings:
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Column: DB-5ms or equivalent (30m).
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Ionization: Electron Impact (EI).[3]
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SIM Monitoring: Monitor ions corresponding to the unlabeled (
X) and labeled ( X+5) fragments. -
Note: For TBDMS-KIC, monitor m/z 301 (M+0) and m/z 306 (M+5) (Fragment:
).
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Data Analysis & Flux Calculations
Enrichment Calculation
Calculate the Tracer-to-Tracee Ratio (TTR) or Mole Percent Excess (MPE) from the peak areas of the light (
Whole Body Rate of Appearance ( )
The
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= Infusion rate of the tracer (
). - = Enrichment of Plasma KIC (MPE/100) at steady state.
Fractional Synthesis Rate (FSR)
If muscle biopsies are taken, the rate of protein synthesis is calculated by comparing the incorporation of the tracer into the protein pool against the precursor enrichment (Plasma KIC).
- = Enrichment of Leucine bound in muscle protein.
- = Average Plasma KIC enrichment during the period.
References
- Wolfe, R. R., & Chinkes, D. L. (2005).Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on tracer methodology).
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Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650. Link
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Matthews, D. E., et al. (1982). "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." Metabolism, 31(11), 1105-1112. Link
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Cambridge Isotope Laboratories. "Metabolic Flux Analysis and KIC Tracers." Link
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Ford, G. C., et al. (1985). "Analysis of [1-13C]leucine and [13C]KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies." Biomedical Mass Spectrometry, 12(8), 432-436. Link
